molecular formula C11H7ClFN B6341138 3-Chloro-2-(3-fluorophenyl)pyridine CAS No. 1214354-35-4

3-Chloro-2-(3-fluorophenyl)pyridine

Cat. No. B6341138
CAS RN: 1214354-35-4
M. Wt: 207.63 g/mol
InChI Key: PLDCLKUWAVAILM-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-fluorophenyl)pyridine is a chemical compound with the molecular weight of 207.63 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves the use of organic compounds containing fluorine . More specific details about the synthesis process can be found in the relevant scientific literature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClFN/c12-10-5-2-6-14-11(10)8-3-1-4-9(13)7-8/h1-7H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used . More detailed information about these reactions can be found in the relevant scientific literature .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 207.63 .

Scientific Research Applications

3-Chloro-2-(3-fluorophenyl)pyridine has a variety of scientific research applications. It has been used in medicinal chemistry as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in organic synthesis as a reagent for the synthesis of other organofluorine compounds. In addition, it has been used in materials science for the synthesis of polymers and other materials.

Mechanism of Action

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that 3-Chloro-2-(3-fluorophenyl)pyridine may interact with its targets through similar mechanisms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-2-(3-fluorophenyl)pyridine in lab experiments include its relatively low cost, its availability, and its ease of synthesis. Its low cost and availability make it an attractive option for researchers who are looking for a cost-effective reagent. Its ease of synthesis makes it a good choice for researchers who are looking for a quick and easy synthesis method.
The limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity. Its low solubility in water can make it difficult to use in certain experiments, such as those involving the dissolution of solids. Its potential toxicity means that it should be handled with caution and should be used in a well-ventilated area.

Future Directions

The future directions for 3-Chloro-2-(3-fluorophenyl)pyridine include its use in the synthesis of new pharmaceuticals, its use in the synthesis of new materials, and its use in the development of new catalysts. Its use in the synthesis of new pharmaceuticals could lead to the development of new drugs that are more effective and have fewer side effects than existing drugs. Its use in the synthesis of new materials could lead to the development of new materials with improved properties, such as increased strength and durability. Its use in the development of new catalysts could lead to the development of catalysts that are more efficient and cost-effective than existing catalysts.

Synthesis Methods

3-Chloro-2-(3-fluorophenyl)pyridine can be synthesized through a variety of methods. One method involves the reaction of 3-chloro-2-fluoropyridine and 2-fluorobenzaldehyde in the presence of a base, such as pyridine. The reaction is carried out at room temperature and yields a product with a yield of up to 96%. Other methods involve the reaction of 3-chloro-2-fluoropyridine with various other aldehydes, such as 2-methoxybenzaldehyde, 2-chlorobenzaldehyde, and 2-methylbenzaldehyde.

Safety and Hazards

The safety information for 3-Chloro-2-(3-fluorophenyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-(3-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-10-5-2-6-14-11(10)8-3-1-4-9(13)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDCLKUWAVAILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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